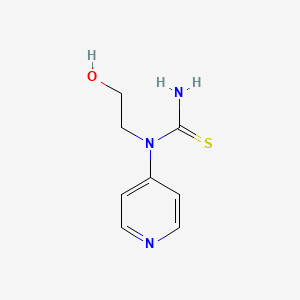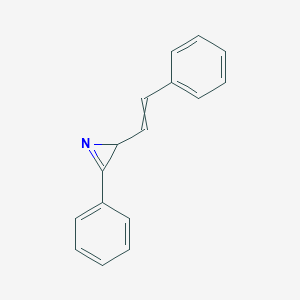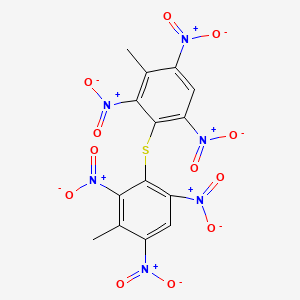
1,1'-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is an organic compound characterized by the presence of two benzene rings, each substituted with three nitro groups and connected by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) typically involves the nitration of 3-methylthiobenzene. The process includes the following steps:
Nitration: The introduction of nitro groups into the benzene ring is achieved using a mixture of concentrated nitric acid and sulfuric acid. The reaction is highly exothermic and requires careful temperature control.
Sulfur Bridging: The two nitrated benzene rings are then connected via a sulfur atom through a substitution reaction, forming the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) undergoes several types of chemical reactions:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in acidic medium.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of dinitro or trinitro derivatives.
Reduction: Formation of diamino or triamino derivatives.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and explosives due to its high reactivity and stability.
Mécanisme D'action
The mechanism of action of 1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can modify the activity of these targets. The sulfur bridge provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trinitrotoluene (TNT): A well-known explosive with similar nitro groups but lacks the sulfur bridge.
1,3,5-Trinitrobenzene: Another nitroaromatic compound with three nitro groups but no sulfur bridge or methyl groups.
Uniqueness
1,1’-Sulfanediylbis(3-methyl-2,4,6-trinitrobenzene) is unique due to the presence of the sulfur bridge, which enhances its stability and reactivity compared to other nitroaromatic compounds. This structural feature allows it to participate in a wider range of chemical reactions and applications.
Propriétés
Numéro CAS |
37460-56-3 |
|---|---|
Formule moléculaire |
C14H8N6O12S |
Poids moléculaire |
484.31 g/mol |
Nom IUPAC |
2-methyl-4-(3-methyl-2,4,6-trinitrophenyl)sulfanyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C14H8N6O12S/c1-5-7(15(21)22)3-9(17(25)26)13(11(5)19(29)30)33-14-10(18(27)28)4-8(16(23)24)6(2)12(14)20(31)32/h3-4H,1-2H3 |
Clé InChI |
ZPXGLZBSNGKUOR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SC2=C(C=C(C(=C2[N+](=O)[O-])C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


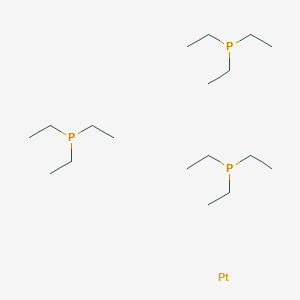
![4-methylsulfanyl-3H-benzo[f]isoquinolin-2-one](/img/structure/B14660864.png)
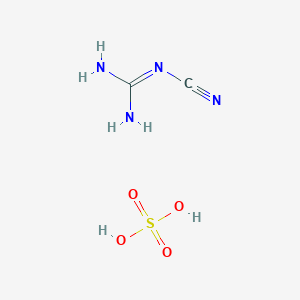

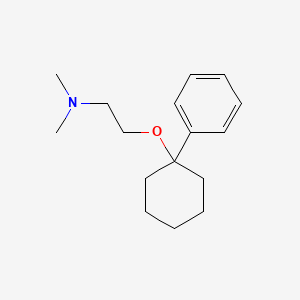

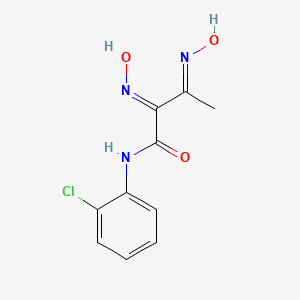
![2-[4-[2-[Butyl(methyl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14660908.png)
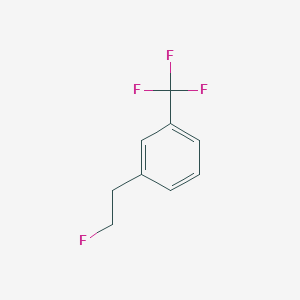
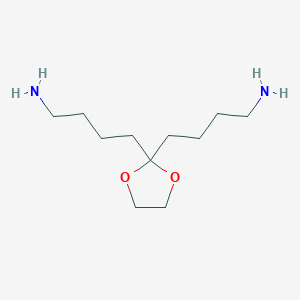
![N-(8-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)benzamide](/img/structure/B14660913.png)
